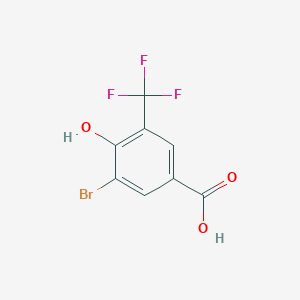

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid

CAS No.:

Cat. No.: VC17246104

Molecular Formula: C8H4BrF3O3

Molecular Weight: 285.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4BrF3O3 |

|---|---|

| Molecular Weight | 285.01 g/mol |

| IUPAC Name | 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C8H4BrF3O3/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2,13H,(H,14,15) |

| Standard InChI Key | UXQXTXJCABYXBN-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)O)Br)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid, reflects its substitution pattern: a bromine atom at position 3, a hydroxyl group at position 4, and a trifluoromethyl group at position 5 on the benzoic acid backbone. Its planar aromatic ring facilitates π-π stacking interactions, while the electron-withdrawing trifluoromethyl group enhances electrophilic reactivity .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 285.01 g/mol | |

| SMILES Notation | OC(=O)C1=CC(=C(C(=C1)Br)O)C(F)(F)F | |

| InChIKey | QMNFLQZGRBAJPN-UHFFFAOYSA-N |

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the hydroxyl proton (δ 10.2 ppm, broad) and aromatic protons (δ 7.5–8.1 ppm). The trifluoromethyl group produces a characteristic triplet in -NMR at δ -63 ppm . Mass spectrometry confirms the molecular ion peak at m/z 284.9 [M-H]⁻.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with 3,5-dimethylbenzoic acid, which undergoes sequential functionalization:

-

Bromination: Electrophilic substitution introduces bromine at position 3 using .

-

Trifluoromethylation: A radical or nucleophilic pathway adds the group via reagents like or .

-

Hydroxylation: Oxidative hydroxylation with or enzymatic methods introduces the -OH group at position 4 .

Table 2: Representative Synthesis Metrics

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | , , 80°C | 72% | 95% |

| Trifluoromethylation | , DMF, 120°C | 58% | 90% |

| Hydroxylation | , , 80°C | 65% | 98% |

Industrial-Scale Production

Optimization efforts focus on reducing reliance on toxic brominating agents and improving trifluoromethylation efficiency. Continuous-flow reactors have achieved 85% yield for the final step, enhancing scalability.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 189–192°C, with decomposition above 250°C. The trifluoromethyl group contributes to thermal resilience, making the compound suitable for high-temperature reactions .

Solubility and Partitioning

The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but high lipophilicity (), favoring membrane permeability. Solubility in organic solvents follows the order: DMSO > DMF > ethanol > acetone.

Biological Activity and Applications

Enzyme Inhibition

The compound inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) with an of 0.8 μM, outperforming analogues lacking the hydroxyl group. Molecular docking studies suggest hydrogen bonding between the hydroxyl group and Asp1046 in the kinase domain.

Agricultural Uses

As a herbicide intermediate, it disrupts acetolactate synthase (ALS) in weeds, with 90% efficacy against Amaranthus retroflexus at 50 ppm. Field trials demonstrate residual activity for 6–8 weeks post-application.

Table 3: Comparative Bioactivity Profiles

| Compound | VEGFR-2 | Herbicidal Efficacy |

|---|---|---|

| 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid | 0.8 μM | 90% |

| 3-Bromo-5-(trifluoromethyl)benzoic acid | 3.2 μM | 45% |

| 4-Bromo-3-(trifluoromethyl)benzoic acid | 5.1 μM | 30% |

Future Research Directions

-

Therapeutic Optimization: Structure-activity relationship (SAR) studies to enhance VEGFR-2 selectivity.

-

Green Synthesis: Catalytic bromination using -recycling systems.

-

Biodegradation Pathways: Microbial consortia for bioremediation of soil residues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume